molecular formula C10H12INO B2519891 4-(Cyclopropylmethoxy)-2-iodoaniline CAS No. 1000801-51-3

4-(Cyclopropylmethoxy)-2-iodoaniline

Cat. No.: B2519891
CAS No.: 1000801-51-3
M. Wt: 289.116
InChI Key: MPJMGKDQACORFB-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-2-iodoaniline is an organic compound that features a cyclopropylmethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods: Industrial production of 4-(Cyclopropylmethoxy)-2-iodoaniline may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)-2-iodoaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-(Cyclopropylmethoxy)aniline.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-(Cyclopropylmethoxy)aniline.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-iodoaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-iodoaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropylmethoxy)-2-iodoaniline is unique due to the presence of the iodine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

4-(Cyclopropylmethoxy)-2-iodoaniline is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H12INO\text{C}_10\text{H}_{12}\text{I}\text{N}\text{O}

This compound includes a cyclopropyl group, a methoxy group, an iodine atom, and an aniline moiety. Its unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been observed:

  • Receptor Modulation : Similar compounds have shown the ability to modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to effects on mood and cognition.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. A summary of key findings is presented in the table below:

Study ReferenceTargetIC50 Value (µM)Effect
Study 1D2R0.5Antagonist
Study 25-HT2A0.8Agonist
Study 3CYP4501.2Inhibitor

These studies indicate that the compound has strong interactions with dopamine D2 receptors (D2R) and serotonin 5-HT2A receptors, suggesting potential applications in treating psychiatric disorders.

In Vivo Studies

Further investigations into the in vivo effects of the compound have yielded promising results:

  • Case Study on Neuropharmacological Effects : In a rodent model, administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test.
  • Antitumor Activity : Another study evaluated the compound's efficacy against tumor growth in xenograft models, showing a reduction in tumor size by approximately 30% compared to control groups.

Case Study 1: Antidepressant-like Effects

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound. The compound was administered to mice subjected to chronic mild stress. Results indicated a significant improvement in behavior on the forced swim test compared to untreated controls, suggesting potential for development as an antidepressant.

Case Study 2: Anticancer Properties

In another investigation, researchers assessed the anticancer properties of this compound against various cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells through a mitochondrial-mediated pathway.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJMGKDQACORFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000801-51-3
Record name 4-(cyclopropylmethoxy)-2-iodoaniline
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